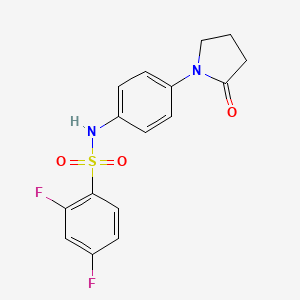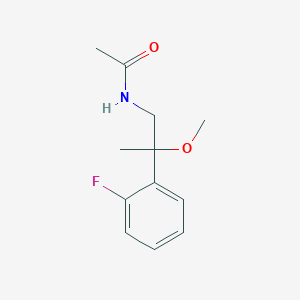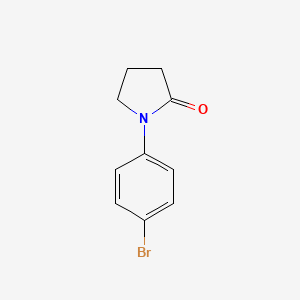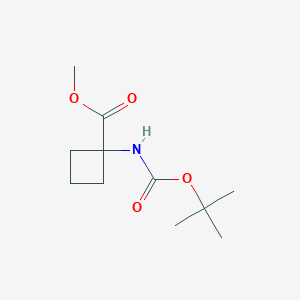![molecular formula C16H13ClN4O2S B2371354 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide CAS No. 896324-33-7](/img/structure/B2371354.png)
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves variations in position 4 of the pyrimido [1,2- a ] [1,3,5]triazine ring which were made available by the regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes . A method for the preparation of novel pyrimido triazin-6-one derivatives functionalized in positions 2, 4, and 7 of the ring was developed .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimido[1,2-a][1,3,5]triazine ring which is functionalized at positions 2, 4, and 7 . The compound also contains a sulfanyl group and an acetamide group attached to the triazine ring.Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes . This allows for variations in position 4 of the pyrimido [1,2- a ] [1,3,5]triazine ring .Scientific Research Applications
Synthesis and Structural Elucidation
The compound is involved in the synthesis of various chemical structures. For instance, it has been used in the one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones, a process featuring a Smiles rearrangement and subsequent cyclization (Cho et al., 2003). Similarly, it plays a role in the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, with structures confirmed by various spectroscopic methods (MahyavanshiJyotindra et al., 2011).
Antimicrobial Activities
These chemical structures exhibit significant antimicrobial properties. For example, a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives were synthesized and demonstrated in vitro antibacterial and antifungal activities (Baviskar et al., 2013).
Application in Drug Synthesis
The compound is also integral in the synthesis of drugs with various biological activities. For instance, it has been used in the synthesis of compounds with antimalarial activity, characterized by their ADMET properties and antimalarial activities (Fahim & Ismael, 2021).
Insecticidal Properties
Derivatives of this compound have been investigated for their insecticidal properties. For example, some novel derivatives were synthesized and evaluated for their effectiveness against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Properties
IUPAC Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-2-5-12(6-3-10)18-14(22)9-24-15-19-13-7-4-11(17)8-21(13)16(23)20-15/h2-8H,9H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGWLFVCXYUXSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(4-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2371276.png)



![2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2371282.png)



![(2R)-3-[(3,5-Dichloropyridin-4-yl)methylamino]propane-1,2-diol](/img/structure/B2371287.png)

![6-acetyl-2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371290.png)

